2-Fluoro-5-mercaptobenzonitrile 2-Fluoro-5-mercaptobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1378588-41-0
VCID: VC2954227
InChI: InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
SMILES: C1=CC(=C(C=C1S)C#N)F
Molecular Formula: C7H4FNS
Molecular Weight: 153.18 g/mol

2-Fluoro-5-mercaptobenzonitrile

CAS No.: 1378588-41-0

Cat. No.: VC2954227

Molecular Formula: C7H4FNS

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-mercaptobenzonitrile - 1378588-41-0

Specification

CAS No. 1378588-41-0
Molecular Formula C7H4FNS
Molecular Weight 153.18 g/mol
IUPAC Name 2-fluoro-5-sulfanylbenzonitrile
Standard InChI InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Standard InChI Key PYBHNYNUDGSMIJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S)C#N)F
Canonical SMILES C1=CC(=C(C=C1S)C#N)F

Introduction

ParameterValue
CAS Number1378588-41-0
Molecular FormulaC7H4FNS
Molecular Weight153.18 g/mol
IUPAC Name2-fluoro-5-sulfanylbenzonitrile
Common Synonyms2-Fluoro-5-mercaptobenzonitrile, 2-Fluoro-5-sulfanylbenzonitrile
InChIInChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
InChIKeyPYBHNYNUDGSMIJ-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1S)C#N)F

These basic identifiers establish the compound's unique chemical identity and structural features that contribute to its chemical behavior and applications .

PropertyValue
Physical StateSolid (white to fluffy white)
AppearanceWhite solid
SolubilityLikely soluble in organic solvents (chloroform, methanol) but insoluble in water (based on similar compounds)
StructureBenzene ring with fluorine at position 2, mercapto group at position 5, and nitrile group

The compound's reactivity is primarily influenced by its three functional groups:

  • The nitrile (-C≡N) group can undergo reduction and addition reactions

  • The mercapto (-SH) group is susceptible to oxidation and can form disulfides

  • The fluorine atom provides unique electronic effects and can participate in substitution reactions

Chemical Reactions

2-Fluoro-5-mercaptobenzonitrile can participate in various chemical reactions due to its multiple functional groups. The search results indicate several reaction types:

Reaction TypeReagentsProductsNotes
OxidationOxidizing agents (H2O2, KMnO4)2-Fluoro-5-sulfonylbenzonitrileMercapto group converts to sulfonic acid
ReductionCatalytic hydrogenation, LiAlH42-Fluoro-5-mercaptobenzylamineNitrile group reduces to amine
Nucleophilic SubstitutionNucleophiles (amines, thiols)Various substituted derivativesFluorine can be replaced
MethylationIodomethane2-Fluoro-4-(methylthio)benzonitrileConverts mercapto to methylthio group

A specific reaction of interest is the conversion to 5-((difluoromethyl)thio)-2-fluorobenzonitrile as mentioned in patent literature, indicating its utility in creating more complex sulfur-containing compounds .

Applications in Chemical Research and Industry

2-Fluoro-5-mercaptobenzonitrile serves as a valuable intermediate in various chemical syntheses with applications spanning multiple fields:

Pharmaceutical Intermediates

The compound is utilized in pharmaceutical synthesis as a building block for more complex medicinal compounds. Its structure makes it particularly useful for creating compounds with specific biological activities .

Chemical Building Blocks

As a versatile molecular scaffold, 2-Fluoro-5-mercaptobenzonitrile contributes to the construction of:

  • Aryl ethers with pharmaceutical properties

  • Heterocyclic compounds used in drug discovery

  • Specialty chemicals with unique electronic or physical properties

Industrial Applications

In industrial settings, this compound may serve as a precursor for materials with specialized functions, including:

  • Components in advanced materials

  • Intermediates for agrochemicals

  • Specialty chemicals requiring specific functional group arrangements

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding 2-Fluoro-5-mercaptobenzonitrile's properties and applications:

CompoundCAS NumberRelationship to 2-Fluoro-5-mercaptobenzonitrile
2-Fluoro-5-formylbenzonitrile218301-22-5Related structure with aldehyde instead of mercapto group
2-Fluoro-4-(methylthio)benzonitrile411233-39-1Methylated thio derivative with different position
2-Fluoro-5-nitrobenzonitrile17417-09-3Potential precursor with nitro group instead of mercapto
4-MercaptobenzonitrilesVariousSimilar compounds with different substitution patterns

These related compounds often exhibit similar reaction patterns but with variations in reactivity and physical properties due to the different electronic effects of their substituents .

For example, 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) has been more extensively studied and characterized with the following properties:

Property2-Fluoro-5-formylbenzonitrile Value
Melting Point80-84°C
Boiling Point215.6±20.0°C (at 760 mmHg)
Density1.3±0.1 g/cm³

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